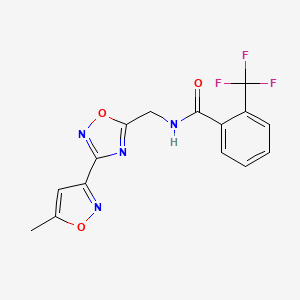

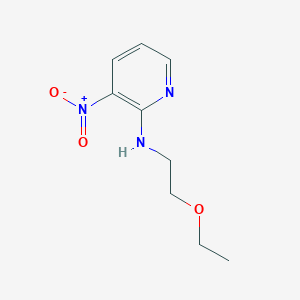

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is a synthetic organic compound with a complex structure, combining a pyrazole moiety with a quinoline system. The compound exhibits diverse chemical reactivity, allowing it to be applied across various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one typically starts with the formation of the pyrazole ring. A common synthetic route involves the reaction of p-tolyl hydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. This is subsequently cyclized to yield the desired pyrazole.

Next, the ethoxyquinoline portion is introduced via an electrophilic substitution reaction. The pyrazole intermediate reacts with 7-ethoxyquinoline-2(1H)-one, typically under alkaline conditions, to achieve the final product. The use of catalysts and solvents such as ethanol or methanol is common to facilitate these reactions.

Industrial Production Methods

For industrial-scale production, continuous flow techniques are often employed to ensure efficiency and scalability. This involves the use of automated reactors where the reactants are continuously fed, and the products are continuously removed. This not only increases yield but also maintains consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions primarily at the ethyl group attached to the quinoline ring, forming various oxidation products.

Reduction: Reduction typically affects the pyrazole ring, specifically at the carbonyl group, leading to the formation of corresponding alcohols.

Substitution: Both nucleophilic and electrophilic substitutions are possible, especially at the quinoline ring and the pyrazole acetyl group.

Common Reagents and Conditions

Oxidation: Common reagents include KMnO4 and CrO3 under acidic conditions.

Reduction: Typical reducing agents are LiAlH4 or NaBH4 in alcohol solvents.

Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles like amines and thiols are often used.

Major Products

Oxidation: Produces quinolinic acid derivatives.

Reduction: Yields alcohol derivatives of the pyrazole ring.

Substitution: Forms substituted derivatives depending on the nature of the nucleophile/electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one is often used as a precursor in the synthesis of more complex molecules, serving as an intermediate in various chemical reactions due to its rich functional group chemistry.

Biology

The compound's reactivity makes it a candidate for studying enzyme-substrate interactions in biochemical pathways. It's often used in the design of enzyme inhibitors or modulators.

Medicine

In medicinal chemistry, it’s explored for its potential as an anti-inflammatory agent, given its structural similarity to known therapeutic agents. Preliminary studies may focus on its binding affinity to specific biological targets.

Industry

Industrially, this compound is of interest in the development of new materials, particularly those involving complex organic synthesis. Its ability to undergo diverse reactions makes it suitable for creating polymers or as a component in advanced material composites.

Mechanism of Action

The effects of 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one are exerted through multiple mechanisms:

Molecular Targets: It can interact with various biological targets, including enzymes and receptors, given its diverse functional groups.

Pathways: The compound can modulate biochemical pathways, potentially inhibiting or activating specific enzymes, leading to altered biological responses.

Comparison with Similar Compounds

Similar Compounds

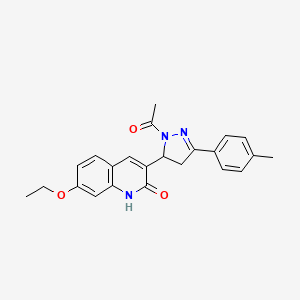

3-(4-methyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one: Similar structure with a phenyl substitution.

3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methoxyquinolin-2(1H)-one: Variation in the alkoxy group.

1-acetyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one: Contains additional methoxy groups.

Uniqueness

The unique combination of the pyrazole and quinoline systems in 3-(1-acetyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one offers distinct reactivity profiles and potential applications. The presence of the ethoxy group adds to its versatility, allowing for unique substitution and reaction patterns that may not be seen in other compounds.

And there you have it—a detailed dive into the world of this compound! Now, what’s next on the agenda?

Properties

IUPAC Name |

3-[2-acetyl-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-4-29-18-10-9-17-11-19(23(28)24-20(17)12-18)22-13-21(25-26(22)15(3)27)16-7-5-14(2)6-8-16/h5-12,22H,4,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFPQOUHYKRAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)

![1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine](/img/structure/B2946483.png)

![5-methoxy-11-(4-methylphenyl)-11-(trifluoromethyl)-8-thia-1,10,12-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9-tetraen-13-one](/img/structure/B2946493.png)

![2-{2-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946495.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)

![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)

![3-chloro-5-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]pyridin-2-ol](/img/structure/B2946501.png)